molecular formula C18H24N2O3 B4185545 2-(2,3-dihydro-1H-inden-5-yloxy)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide

2-(2,3-dihydro-1H-inden-5-yloxy)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide

Cat. No.: B4185545
M. Wt: 316.4 g/mol
InChI Key: ZOLNUAAPHMFXKA-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1H-inden-5-yloxy)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features an indene moiety linked to a pyrrolidinone group through an acetamide linkage, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide typically involves multiple steps:

    Formation of the Indene Moiety: The indene structure can be synthesized through cyclization reactions involving suitable precursors.

    Attachment of the Pyrrolidinone Group: The pyrrolidinone group is introduced via nucleophilic substitution reactions.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-inden-5-yloxy)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-(2,3-dihydro-1H-inden-5-yloxy)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-inden-5-yloxy)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-dihydro-1H-inden-5-yloxy)acetonitrile
  • 3-(2,3-Dihydro-1H-inden-5-yloxy)-3-oxo-2-phenylpropanoic acid
  • 1-amino-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-ol

Uniqueness

2-(2,3-dihydro-1H-inden-5-yloxy)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an indene moiety with a pyrrolidinone group through an acetamide linkage sets it apart from other similar compounds.

Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yloxy)-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c21-17(19-9-3-11-20-10-2-6-18(20)22)13-23-16-8-7-14-4-1-5-15(14)12-16/h7-8,12H,1-6,9-11,13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLNUAAPHMFXKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCC(=O)NCCCN3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,3-dihydro-1H-inden-5-yloxy)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide
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2-(2,3-dihydro-1H-inden-5-yloxy)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide
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2-(2,3-dihydro-1H-inden-5-yloxy)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide
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2-(2,3-dihydro-1H-inden-5-yloxy)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide
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2-(2,3-dihydro-1H-inden-5-yloxy)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide
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2-(2,3-dihydro-1H-inden-5-yloxy)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide

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